Crystal structure and physical properties of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea
Crystal structure and physical properties of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea
An in-depth technical analysis of the 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea scaffold requires moving beyond basic structural descriptions to understand the interplay between its crystallographic geometry, physicochemical behavior, and pharmacological efficacy. As a Senior Application Scientist, I approach this compound as a dynamic platform. The 1,3,4-thiadiazole core provides a rigid, planar foundation, while the urea moiety introduces critical hydrogen-bonding vectors. Together, they form a highly tunable pharmacophore with significant applications in neuropharmacology and oncology.
This whitepaper synthesizes the structural dynamics, green-chemistry synthesis protocols, and receptor modulation mechanisms of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea and its derivatives.
Structural Crystallography & Molecular Geometry
The pharmacological utility of 1,3,4-thiadiazole derivatives is inherently linked to their solid-state geometry. X-ray diffraction (XRD) studies of 5-methyl-1,3,4-thiadiazole derivatives reveal a highly conserved, planar geometry of the active 1,3,4-thiadiazole motif 1[1].
Causality in Crystal Packing: The planarity of the thiadiazole ring restricts intramolecular rotation, forcing the molecule into a rigid conformation that is ideal for docking into narrow receptor pockets. When functionalized with a urea or amino group, the molecule establishes a dense three-dimensional hydrogen-bonding network (N–H···N and N–H···O interactions). For instance, methyl and ethyl derivatives of 2-amino-1,3,4-thiadiazole crystallize in specific space groups (e.g., P21/n and Pbca ), forming complex 3D arrays 2[2]. This 3D packing is a stark contrast to the 1D networks seen in unsubstituted variants, directly increasing the compound's thermal stability and altering its solubility profile—critical parameters for formulation in drug development[2].
Physicochemical Profiling
Understanding the quantitative physicochemical properties is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Table 1 contrasts the theoretical base scaffold with a highly active pharmacological derivative, 1-(4-butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea.
Table 1: Comparative Physicochemical Properties
| Property | Base Scaffold: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea | Derivative: 1-(4-butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
| Molecular Formula | C4H6N4OS | C14H18N4O2S |
| Molecular Weight | 158.18 g/mol | 306.38 g/mol |
| Exact Mass | 158.0262 | 306.1150 |
| XLogP3-AA | ~ -0.2 (Hydrophilic) | 2.9 (Lipophilic) |
| H-Bond Donors | 3 | 2 |
| H-Bond Acceptors | 4 | 5 |
| Rotatable Bonds | 1 | 6 |
| Topological Polar Surface Area (TPSA) | 85.3 Ų | 104.0 Ų |
Data sourced from Guidechem structural databases3[3]. The derivative's XLogP of 2.9 and TPSA of 104 Ų place it perfectly within Lipinski's Rule of Five, optimizing it for central nervous system (CNS) penetration.
Experimental Synthesis & Validation Protocols
The synthesis of thiadiazole ureas requires a two-phase approach: constructing the heterocyclic core, followed by urea functionalization. To ensure high yield and environmental sustainability, we utilize a Deep Eutectic Solvent (DES) methodology for the core cyclization.
Figure 1: Step-by-step synthetic workflow for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea derivatives.
Protocol A: Green Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
Causality Focus: Traditional cyclization uses harsh reagents (e.g., phosphorus trichloride). By replacing these with a choline chloride/urea DES, the solvent acts as a hydrogen-bond-donating catalyst. This stabilizes the transition state during the condensation of acetic acid and thiosemicarbazide, preventing side-product formation and pushing yields above 95% 4[4].
-
DES Preparation: Combine 1 mol of choline chloride and 2 mol of urea in a reaction vessel. Stir at 80°C until a colorless, transparent deep eutectic solvent is formed.
-
Condensation: Cool the DES to room temperature. Add 1 mol of acetic acid and 1.2 mol of thiosemicarbazide.
-
Cyclization & Validation: Heat the mixture slowly to 80°C and reflux for 1 hour. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using ethyl acetate:petroleum ether (1:3). The reaction is complete only when the thiosemicarbazide spot entirely disappears.
-
Isolation: Cool the mixture in an ice bath. Slowly add 10% aqueous ammonia to adjust the pH to 8–9. Causality: Neutralizing the acidic environment forces the free base of the thiadiazole to precipitate out of the aqueous matrix.
-
Purification: Suction filter the solid, wash with ice water, and recrystallize to obtain the pure core.
Protocol B: Urea Functionalization via Triphosgene
-
Activation: Dissolve the target aniline (e.g., 4-butoxyaniline) in chloroform (5 mL) with diisopropylethylamine (0.5 mL). Add a solution of triphosgene in chloroform at room temperature and stir for 15 minutes. Causality: Triphosgene safely generates the highly reactive isocyanate intermediate in situ, circumventing the extreme toxicity of phosgene gas while maintaining high electrophilicity.
-
Coupling: Add the synthesized 2-amino-5-methyl-1,3,4-thiadiazole to the mixture. Stir until TLC indicates complete consumption of the amine.
-
Purification: Concentrate the organic layer under reduced pressure. Crystallize the residue using ether, and purify via silica gel chromatography (chloroform:acetone = 2:1) to yield the final urea derivative.
Pharmacodynamics: α7 nAChR Allosteric Modulation
Beyond its chemical elegance, the thiadiazole urea scaffold is a highly potent Positive Allosteric Modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) 5[5].
The α7 nAChR is a pentameric ligand-gated ion channel critical for cognition and neuroprotection. However, it is a notoriously difficult pharmacological target because native α7 nAChR is rapidly inactivated (within 100 milliseconds) upon orthosteric agonist binding[5].
Mechanistic Causality: Orthosteric agonists (binding at the primary acetylcholine site) often fail in clinical trials because they trigger rapid receptor desensitization. Thiadiazole ureas bypass this by binding to a distinct allosteric site. The rigid thiadiazole ring anchors into a hydrophobic pocket, while the urea moiety forms directional hydrogen bonds with the receptor backbone. This binding event induces a conformational shift that lowers the activation energy required for endogenous acetylcholine to open the channel, thereby enhancing calcium influx without causing rapid desensitization[5].
Figure 2: Mechanism of action for thiadiazole ureas as α7 nAChR positive allosteric modulators.
References
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole Source: NIH / PMC URL
- 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole Source: ResearchGate / Acta Crystallographica Section C URL
- 1-(4-butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)
- CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole Source: Google Patents URL
- US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor Source: Google Patents URL
Sources
- 1. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 5. US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor - Google Patents [patents.google.com]
